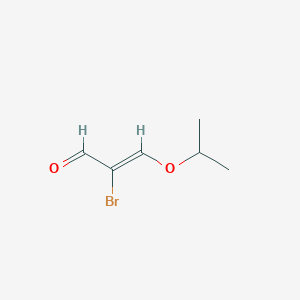

2-Bromo-3-isopropoxypropenal

説明

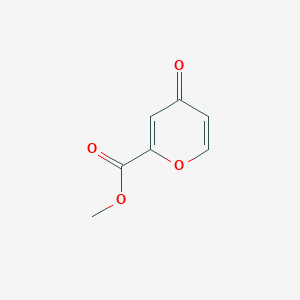

2-Bromo-3-isopropoxypropenal is a chemical compound with the CAS Number: 155272-73-4 . It has a molecular weight of 193.04 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-isopropoxypropenal consists of a propenal group (a three-carbon chain with a double bond at the end), an isopropoxy group (an isopropyl group attached to an oxygen atom), and a bromine atom . The exact arrangement of these groups in the molecule would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis

2-Bromo-3-isopropoxypropenal is a liquid at room temperature . It should be stored in a freezer . The compound is shipped with an ice pack .科学的研究の応用

Heterocyclic Compound Synthesis : 2-Amino-1,1,3-tricyano-3-bromopropene, derived from bromination of malononitrile dimer, is used in creating a variety of heterocyclic compounds like pyridazine, oxazine, pyrrole, and pyrroloquinazoline derivatives. These compounds have potential applications in pharmaceuticals and materials science (El‐Din, 2003).

Domino Transformations in Organic Chemistry : 2-Bromo-3-arylpropenyl trifluoromethyl ketones undergo aza-Michael/hydroxyalkylation reactions triggered by secondary amines, leading to the formation of indenols. These transformations have implications in synthetic organic chemistry and drug development (Rulev et al., 2007).

Protecting Group in Organic Synthesis : 3-Bromo-2-(tetrahydropyran-2-yloxy)propene acts as a masked acetonyl bromide, a protecting group in organic synthesis. This compound is useful in the preparation of various organic molecules (Horning et al., 1970).

Solvolysis and Solvent Participation : The solvolysis of tertiary bromoalkanes, including 2-bromo-2-methylpropane and related compounds, demonstrates the significant role of nucleophilic solvent participation. This research aids in understanding reaction mechanisms in organic chemistry (Liu et al., 2009).

Antiparasitic Activity : Certain derivatives like 1-(4-bromo-2-thienyl)-2-nitropropene exhibit in vitro activity against Trypanosoma cruzi, a parasite responsible for Chagas disease. This finding is significant in the field of medicinal chemistry and tropical medicine (Herrera et al., 2009).

Pharmacological Characterization : Δ2-isoxazoline derivatives, including those structurally related to bromo compounds, have been evaluated for their binding affinity to β-adrenergic receptors. This research is crucial in developing new therapeutic agents (Conti et al., 1998).

Safety and Hazards

The safety information for 2-Bromo-3-isopropoxypropenal indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .

特性

IUPAC Name |

(Z)-2-bromo-3-propan-2-yloxyprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDIXJKWUCLMJK-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC=C(C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O/C=C(/C=O)\Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)

![Pyrazolo[1,5-a]pyridin-7-amine](/img/structure/B3243227.png)